molecular formula C7H9NO B1353840 1-(Prop-2-yn-1-yl)pyrrolidin-2-one CAS No. 766-61-0

1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Cat. No. B1353840
CAS RN: 766-61-0
M. Wt: 123.15 g/mol
InChI Key: QRGALCLKIGCPJI-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a compound with the molecular formula C7H9NO . It is also known by other names such as 1-prop-2-ynylpyrrolidin-2-one and n-propargylpyrrolidinone .


Molecular Structure Analysis

The molecular structure of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a prop-2-yn-1-yl group . The InChI code for the compound is InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7 (8)9/h1H,3-6H2 .


Physical And Chemical Properties Analysis

1-(Prop-2-yn-1-yl)pyrrolidin-2-one has a molecular weight of 123.15 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Pharmacological Activity

1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives have been synthesized and investigated for their pharmacological potential, including antiarrhythmic and antihypertensive effects. These derivatives, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, exhibited significant activities. The antiarrhythmic and hypotensive effects of these compounds are attributed to their alpha-adrenolytic properties, influenced by the presence of a 1-phenylpiperazine moiety with specific substituents. This highlights the compound's relevance in medicinal chemistry research focused on cardiovascular disorders (Malawska et al., 2002).

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives against various bacterial and fungal strains. New derivatives prepared through ultrasound- and microwave-assisted synthesis showed good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the compound's potential in the development of new antimicrobial agents, contributing to the field of infectious disease research (Ashok et al., 2014).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives have been extensively studied, providing insights into their chemical behavior and applications in organic synthesis. For instance, the Stevens rearrangement of certain derivatives has been explored, contributing to the understanding of reaction mechanisms and the synthesis of novel compounds (Gyul’nazaryan et al., 2014).

Quantum Chemical Investigations

Quantum chemical and DFT studies on substituted pyrrolidinones, including 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives, have been conducted to explore their electronic properties and molecular interactions. These investigations provide valuable information on the molecular properties of these compounds, contributing to the design and development of materials with desired electronic features (Bouklah et al., 2012).

Electrochromic and Ion Receptor Properties

Studies on N-linked polybispyrroles based on 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives have revealed their potential in electrochromic applications and ion sensing. These materials exhibit stable and reversible redox processes, making them suitable for various practical uses such as metal recovery and ion sensing (Mert et al., 2013).

properties

IUPAC Name

1-prop-2-ynylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGALCLKIGCPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499296
Record name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)pyrrolidin-2-one

CAS RN

766-61-0
Record name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-yn-1-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As in Example 6, 15 g (0.18 mol) of 2-pyrrolidinone and 18.65 mL (1 equivalent) of propargyl bromide were reacted, then distilled in vacuo (66˜71° C./0.1 mmHg) to obtain 11.94 g (58% yield) of 1-propargyl pyrrolidin-2-one.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.65 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Boichenko, AY Plodukhin, VV Shorokhov… - Molecules, 2022 - mdpi.com
We developed a straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of …
Number of citations: 1 www.mdpi.com
AK Sahu, R Unnava, S Shit… - The Journal of Organic …, 2020 - ACS Publications
A one-pot tandem reaction has been developed for the synthesis of substituted tetrahydropyrroloisoindolone via Mannich reaction of N-propargyl amido alcohols with 1,3-dicarbonyl …
Number of citations: 10 pubs.acs.org
NA Sorto, MJ Di Maso, MA Muñoz… - The Journal of …, 2014 - ACS Publications
Sulfone-substituted γ- and δ-lactams have been prepared in a single step with high diastereoselectivity. Sulfonylglutaric anhydrides produce intermediates that readily decarboxylate to …
Number of citations: 40 pubs.acs.org
NUN Iwumene - 2022 - ora.ox.ac.uk
This thesis describes the development of two new rhodium-catalysed hydroacylation methods. The first involves a one-pot hydroacylation/thio-conjugate addition cascade towards the …
Number of citations: 0 ora.ox.ac.uk
D Zhukovsky, D Dar'in… - European Journal of …, 2020 - Wiley Online Library
tert‐Butyl 3‐diazo‐2‐oxopyrrolidine‐1‐carboxylate synthesized on multigram scale has been employed to introduce a privileged NH‐2‐pyrrolidone moiety via oxygen, sulfur and …

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